molecular formula C6H10ClNOS B158232 4-(2-Chloroacetyl) thiomorpholine CAS No. 137860-92-5

4-(2-Chloroacetyl) thiomorpholine

Cat. No. B158232
CAS RN: 137860-92-5
M. Wt: 179.67 g/mol
InChI Key: HODFITYCRNUPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroacetyl) thiomorpholine is a chemical compound that has been widely studied for its potential use in scientific research. It is a thiomorpholine derivative that has been synthesized using various methods, and has been found to have a number of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl) thiomorpholine is not yet fully understood. However, it is believed to work by modifying the structure of proteins and other biomolecules, which can alter their function and activity. This modification can occur through the formation of covalent bonds between the thiomorpholine moiety and the target molecule.
Biochemical and Physiological Effects:
4-(2-Chloroacetyl) thiomorpholine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. It has also been found to have anti-inflammatory properties, and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-Chloroacetyl) thiomorpholine in lab experiments is its high purity and stability. This makes it a reliable reagent for the modification of proteins and other biomolecules. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 4-(2-Chloroacetyl) thiomorpholine. One area of focus could be on its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Another area of focus could be on its use as a tool for studying protein-protein interactions and other biomolecular interactions. Additionally, research could be conducted to explore the potential of 4-(2-Chloroacetyl) thiomorpholine as a diagnostic tool for the detection of certain diseases.

Scientific Research Applications

4-(2-Chloroacetyl) thiomorpholine has been widely studied for its potential use in scientific research. It has been found to have a number of applications in the fields of neuroscience, pharmacology, and biochemistry. Specifically, it has been used as a reagent for the modification of proteins, peptides, and other biomolecules. It has also been used as a tool for studying the interactions between proteins and other biomolecules.

properties

CAS RN

137860-92-5

Product Name

4-(2-Chloroacetyl) thiomorpholine

Molecular Formula

C6H10ClNOS

Molecular Weight

179.67 g/mol

IUPAC Name

2-chloro-1-thiomorpholin-4-ylethanone

InChI

InChI=1S/C6H10ClNOS/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2

InChI Key

HODFITYCRNUPMT-UHFFFAOYSA-N

SMILES

C1CSCCN1C(=O)CCl

Canonical SMILES

C1CSCCN1C(=O)CCl

synonyms

Thiomorpholine, 4-(chloroacetyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold solution of chloroacetyl chloride (2.87 g, 25 mmol) in 15 mL of methylene chloride was added thiomorpholine (2.50 g, 24 mmol) and triethylamine (4.9 g, 48 mmol) slowly. The reaction mixture was stirred at 5° C. for 30 minutes, then warmed to room temperature and stirred for 18 hours. After quenching with water (20 mL) at 5° C., additional methylene chloride (200 mL) was added. The organic layer was separated, washed with saturated aqueous NaHCO3 (2×100 mL), brine (2×100 mL), dried over MgSO4, filtered, and the filtrate was concentrated at reduced pressure. The concentrated residue was dried in vacuo to give 1.83 g (42.0%) of 4-(2-chloroacetyl) thiomorpholine as a brown liquid. 1HNMR (300 MHz / CDCl3):δ 2.62 (t, 2H, J=5.03 Hz), 2.68 (t, 2H, J=4.93Hz), 3.75 (t, 2H, J=5.04 Hz), 3.85 (t, 2H, J=5.04 Hz), 4.04 (s, 2H); mass spectrum, m/z =180.2 (M+H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.